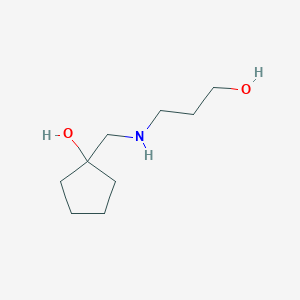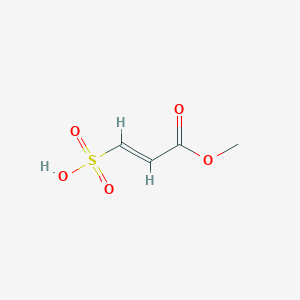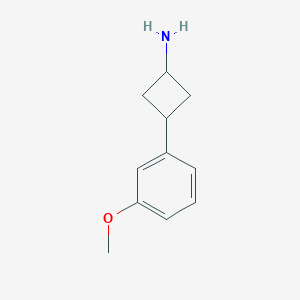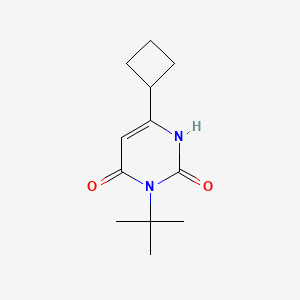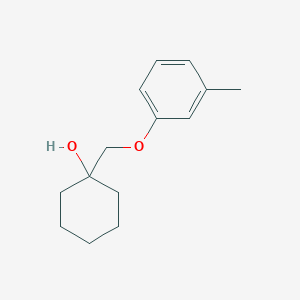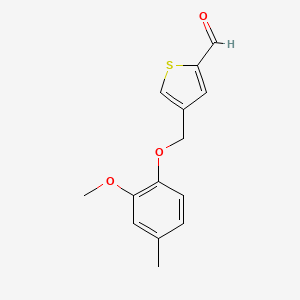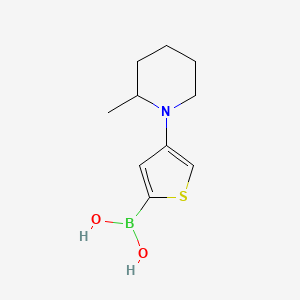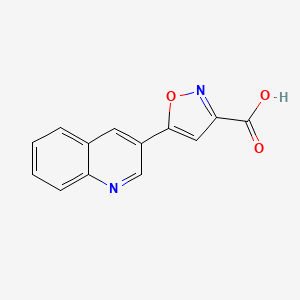
5-(3-Quinolyl)isoxazole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Quinolin-3-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of quinoline and isoxazole Quinoline is a nitrogen-containing aromatic compound, while isoxazole is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Quinolin-3-yl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of quinoline derivatives with isoxazole precursors under specific conditions. For instance, the condensation of quinoline-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a base can yield the desired isoxazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the cyclization process. Metal-free synthetic routes are also explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-(Quinolin-3-yl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or isoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted quinoline and isoxazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
5-(Quinolin-3-yl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-(Quinolin-3-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the isoxazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects such as inhibition of cell proliferation in cancer .
Comparison with Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and camptothecin share the quinoline structure but differ in their biological activities and applications.
Isoxazole Derivatives: Compounds such as isoxazole-4-carboxylic acid and isoxazole-5-carboxylic acid have similar structures but different functional groups and properties.
Uniqueness: 5-(Quinolin-3-yl)isoxazole-3-carboxylic acid is unique due to its combined quinoline and isoxazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and application .
Properties
Molecular Formula |
C13H8N2O3 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
5-quinolin-3-yl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-13(17)11-6-12(18-15-11)9-5-8-3-1-2-4-10(8)14-7-9/h1-7H,(H,16,17) |
InChI Key |
QBZZRGRSCWVOEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=NO3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



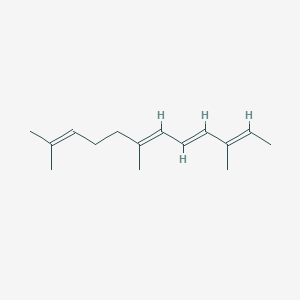
![1,10-di(anthracen-9-yl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13345721.png)
![4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B13345722.png)
